N-(4-chlorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide
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Overview
Description
N-(4-chlorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenyl group, a furan-2-ylmethyl group, and a piperazine ring with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the piperazine ring with a furan-2-ylmethyl halide in the presence of a base such as potassium carbonate.
Attachment of the chlorophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction between the piperazine derivative and 4-chloronitrobenzene, followed by reduction of the nitro group to an amine.
Formation of the carboxamide group: The final step involves the reaction of the amine with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The chlorophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Phenyl-substituted piperazine derivatives.
Substitution: Various alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study the interactions of piperazine derivatives with biological targets.
Medicine: Potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)piperazine-1-carboxamide: Lacks the furan-2-ylmethyl group.
4-(furan-2-ylmethyl)piperazine-1-carboxamide: Lacks the chlorophenyl group.
N-(4-bromophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide: Contains a bromophenyl group instead of a chlorophenyl group.
Uniqueness
N-(4-chlorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide is unique due to the presence of both the chlorophenyl and furan-2-ylmethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-13-3-5-14(6-4-13)18-16(21)20-9-7-19(8-10-20)12-15-2-1-11-22-15/h1-6,11H,7-10,12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBYZAZTZKITKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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